molecular formula C14H17NO B8047236 (R)-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one

(R)-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one

Cat. No.: B8047236
M. Wt: 215.29 g/mol
InChI Key: ODQFLTXVAZULNR-LLVKDONJSA-N
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Description

®-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the phenylethyl group via a nucleophilic substitution reaction. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

®-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one stands out due to its specific phenylethyl substitution, which imparts unique chemical and biological properties. This structural feature differentiates it from other spirocyclic compounds and enhances its potential for various applications.

Properties

IUPAC Name

5-[(1R)-1-phenylethyl]-5-azaspiro[2.4]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-11(12-5-3-2-4-6-12)15-9-13(16)14(10-15)7-8-14/h2-6,11H,7-10H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQFLTXVAZULNR-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=O)C3(C2)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC(=O)C3(C2)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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